

The Pharmacokinetics of 15-Keto Latanoprost Acid: A Review of Preclinical Findings

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Compound of Interest

Compound Name: 15-Keto Latanoprost Acid

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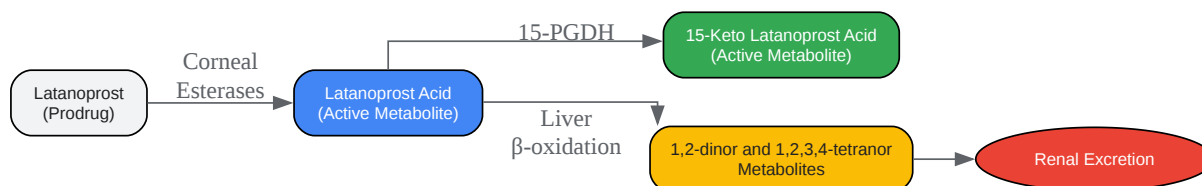
Introduction

Latanoprost, a prostaglandin F2 α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma. Administered as an isopropyl ester prodrug, latanoprost is hydrolyzed in the cornea to its biologically active form, latanoprost acid. A further metabolic step involves the oxidation of the 15-hydroxyl group to form **15-keto latanoprost acid**. While the pharmacokinetics of latanoprost and latanoprost acid have been extensively studied, data specifically detailing the pharmacokinetic profile of **15-keto latanoprost acid** in preclinical animal models are limited. This technical guide synthesizes the available information on the formation and physiological effects of **15-keto latanoprost acid**, alongside the established pharmacokinetic parameters of its parent compounds, to provide a comprehensive overview for researchers in drug development.

Metabolic Pathway of Latanoprost

Latanoprost undergoes a two-step activation and subsequent metabolism. The initial and critical activation step is the hydrolysis of the isopropyl ester by esterases present in the cornea, converting the prodrug latanoprost into the pharmacologically active latanoprost acid. Subsequently, latanoprost acid can be oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form **15-keto latanoprost acid**. This metabolite is also considered active. Further systemic metabolism of latanoprost acid primarily occurs in the liver

via β -oxidation, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then excreted.[1][2][3][4]



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Metabolic activation and systemic clearance of latanoprost.

Pharmacokinetics of Latanoprost and Latanoprost Acid

While specific pharmacokinetic data for **15-keto latanoprost acid** is scarce, the extensive research on latanoprost and latanoprost acid in various preclinical models provides a foundational understanding.

Cynomolgus Monkey

Studies in the cynomolgus monkey have been crucial in elucidating the ocular and systemic pharmacokinetics of latanoprost. Following topical administration, latanoprost is rapidly and completely hydrolyzed to latanoprost acid.[1][2] The acid of latanoprost reaches its maximum concentration in the plasma approximately 5 minutes after topical application and has a short elimination half-life of about 10 to 17 minutes.[2][5] Notably, **15-keto latanoprost acid** has been identified in the plasma of cynomolgus monkeys following latanoprost administration, confirming its formation in this species.[1]

Rabbit

In rabbits, topically applied latanoprost is also quickly hydrolyzed to latanoprost acid.[6] The initial plasma elimination half-life of latanoprost acid after topical administration is approximately 2.3 minutes.[6] Following intravenous administration, the half-life is around 9.2

minutes.[6] The primary metabolite found in urine and feces is the 1,2,3,4-tetranor metabolite of latanoprost acid.[6]

Data Summary

The following tables summarize the key pharmacokinetic parameters for latanoprost acid in preclinical animal models. It is important to note that these values are for the parent active metabolite and not **15-keto latanoprost acid**.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Plasma of Cynomolgus Monkeys

Parameter	Value	Reference(s)
Tmax (topical)	~5 min	[2]
t _{1/2} (elimination)	~10-17 min	[2][5]

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Plasma of Rabbits

Parameter	Value	Route	Reference(s)
t _{1/2} (elimination)	2.3 ± 1.9 min	Topical	[6]
t _{1/2} (elimination)	9.2 ± 3.2 min	Intravenous	[6]
Clearance	1.8 ± 0.3 L/hr/kg	Intravenous	[6]
Volume of Distribution	0.4 ± 0.1 L/kg	Intravenous	[6]

Pharmacodynamic Effects of 15-Keto Latanoprost

Despite the limited pharmacokinetic data, the pharmacodynamic effects of directly administered 15-keto latanoprost have been investigated in cynomolgus monkeys with laser-induced glaucoma.[7][8] These studies demonstrate that 15-keto latanoprost is a potent ocular hypotensive agent.

Once-daily topical administration of 15-keto latanoprost at concentrations of 0.0001%, 0.001%, and 0.01% resulted in significant reductions in IOP. The peak effect was observed with the 0.001% concentration, which produced an IOP reduction equivalent to or even greater than that

of 0.005% latanoprost.[7][8] The maximum reduction in IOP from the vehicle-only baseline was 7.6 ± 0.6 mm Hg (23%) for 0.001% 15-keto latanoprost, compared to 6.6 ± 0.6 mm Hg (20%) for 0.005% latanoprost on day 5 of treatment.[8]

Experimental Protocols

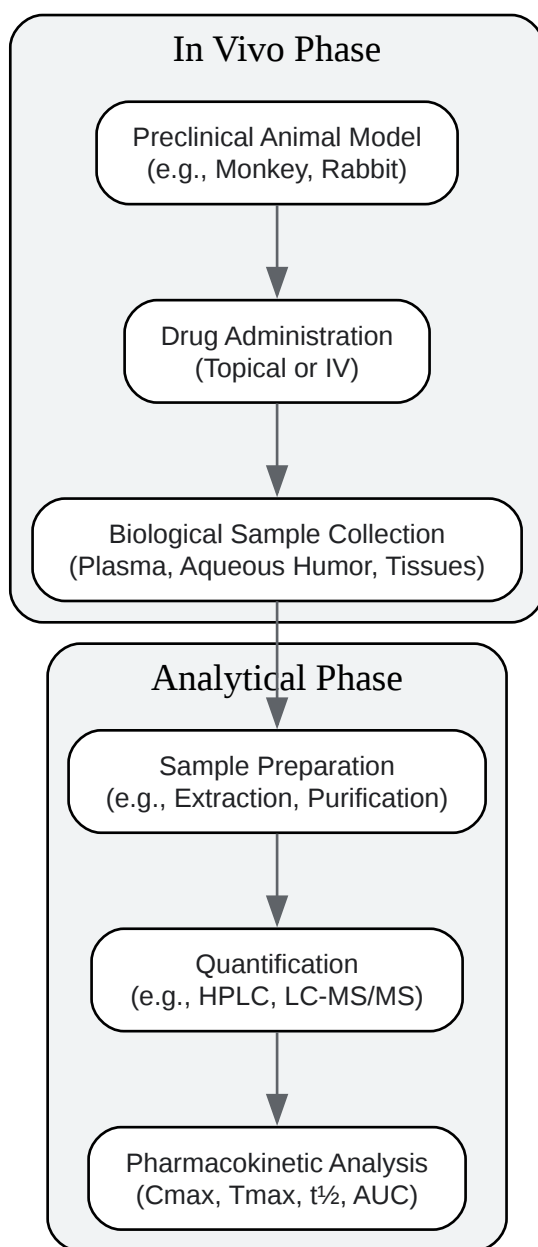
The following sections detail the methodologies employed in key preclinical studies that have contributed to our understanding of latanoprost and 15-keto latanoprost.

Pharmacokinetic Study in Cynomolgus Monkeys

- Animal Model: Cynomolgus monkeys.[1][2]
- Drug Administration: Single or repeated topical administration of radiolabeled latanoprost.[1][2]
- Sample Collection: Plasma, urine, and feces were collected at various time points.[1][2]
- Analytical Method: Samples were purified using Sep-Pak C18 cartridges. Analysis was performed by reversed-phase high-performance liquid chromatography (RP-HPLC) with on-line radioactivity detection. For structural identification, gas chromatography-mass spectrometry (GC-MS) was used after derivatization.[1][2]

Pharmacokinetic Study in Rabbits

- Animal Model: Dutch Belted or New Zealand White rabbits.[6][9]
- Drug Administration: Topical or intravenous administration of radiolabeled latanoprost.[6]
- Sample Collection: Blood, aqueous humor, and other ocular tissues were collected at specified time points post-administration.[6][9]
- Analytical Method: Quantification of latanoprost and its metabolites was performed using HPLC and GC-MS.[6] More recent studies have utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.



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A generalized workflow for a preclinical pharmacokinetic study.

IOP Study in Glaucomatous Monkeys

- Animal Model: Cynomolgus monkeys with laser-induced unilateral glaucoma.[7][8]
- Drug Administration: Once-daily topical administration of 15-keto latanoprost (0.0001%, 0.001%, 0.01%) or latanoprost (0.005%) for 5 days.[7][8]

- Measurements: Intraocular pressure was measured hourly for 6 hours on baseline, vehicle-only, and treatment days.[7][8]
- Aqueous Humor Dynamics: Tonographic outflow facility and fluorophotometric aqueous humor flow rates were measured in normal monkeys after a single dose of 0.005% 15-keto latanoprost.[7][8]

Conclusion

While direct and comprehensive pharmacokinetic studies on **15-keto latanoprost acid** in preclinical animal models are not widely available in the published literature, the existing data strongly support its role as a potent, active metabolite of latanoprost. Studies in cynomolgus monkeys have confirmed its formation in vivo and demonstrated its significant IOP-lowering effects, which are comparable to, if not greater than, latanoprost at certain concentrations. The established pharmacokinetic profiles of latanoprost and latanoprost acid in monkeys and rabbits suggest that **15-keto latanoprost acid** likely has a short systemic half-life, minimizing the potential for systemic side effects. Further research dedicated to elucidating the specific pharmacokinetic parameters of **15-keto latanoprost acid** would be invaluable for a more complete understanding of its contribution to the overall therapeutic effect of latanoprost and for the potential development of new prostaglandin analogues for glaucoma treatment. The analytical methodologies, such as LC-MS/MS, are available to facilitate such future investigations.

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